

# An In-depth Technical Guide on the Chemical Structure and Synthesis of YK11

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1] [2] Structurally derived from dihydrotestosterone (DHT), YK11 is unique among SARMs due to its steroidal backbone.[1] It functions as a partial agonist of the androgen receptor (AR).[1][3][4] Notably, YK11's mechanism of action is dual-fold; it not only interacts with the androgen receptor but also significantly increases the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][2][5] This guide provides a comprehensive overview of the chemical structure, an improved synthesis protocol, and the signaling pathways associated with YK11.

## **Chemical Structure and Properties**

**YK11**, with the IUPAC name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate, is a complex steroidal molecule.[1] Its chemical properties are summarized in the table below.



| Identifier        | Value                                                                                                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1] |
| CAS Number        | 1370003-76-1[1][5]                                                                                                                                                                        |
| Molecular Formula | C25H34O6[1][5][6][7][8]                                                                                                                                                                   |
| Molecular Weight  | 430.541 g·mol⁻¹[1][7]                                                                                                                                                                     |
| Synonyms          | Myostine; (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester[1][9]                                                             |

## **Synthesis of YK11**

An improved synthesis method for **YK11** involves a palladium-catalyzed diastereoselective cyclization carbonylation.[9] A previously reported method utilized PdCl<sub>2</sub>(CH<sub>3</sub>CN)<sub>2</sub> as a catalyst, which resulted in a 43% yield and a 5:1 mixture of diastereomers that were difficult to separate. [9] The improved synthesis enhances both the yield and the diastereoselectivity.[9]

## **Quantitative Data on Improved Synthesis**

The following table summarizes the results of the palladium-catalyzed cyclization carbonylation of the precursor molecule (1) under various conditions to synthesize **YK11** (2).[9]



| Entry | Ligand | Solvent              | Temp (°C) | Time (h) | Yield (%) | Diastereo<br>meric<br>Ratio<br>(2a/2b) |
|-------|--------|----------------------|-----------|----------|-----------|----------------------------------------|
| 1     | L1     | МеОН                 | 25        | 48       | 63        | 8:1                                    |
| 2     | L1     | MeOH/DM<br>SO (10/1) | 25        | 48       | 68        | 9:1                                    |
| 3     | L2     | MeOH/DM<br>SO (10/1) | 25        | 48       | 60        | 6:1                                    |
| 4     | L3     | MeOH/DM<br>SO (10/1) | 25        | 48       | 55        | 5:1                                    |
| 5     | L1     | MeOH/DM<br>SO (10/1) | -10       | 48       | 74        | 12:1                                   |

Data sourced from "Improved Synthesis and Determination of the Biologically Active Diastereomer of **YK11**".[9]

## Experimental Protocol: Improved Synthesis of YK11 (2a)

This protocol is based on the improved synthesis method which provides a higher yield and diastereoselectivity.[9]

#### Materials and Reagents:

- Precursor molecule (1) (1.34 g, 3.9 mmol)
- p-benzoquinone (649 mg, 6.0 mmol)
- Methanol (MeOH)
- Dimethyl sulfoxide (DMSO)
- Carbon monoxide (CO)
- Palladium(II) trifluoroacetate (Pd(tfa)<sub>2</sub>) (66.5 mg, 0.20 mmol)



- Chiral ligand L1 (131 mg, 0.30 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 5% aqueous Sodium Hydroxide (NaOH)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- A 100 mL two-necked round-bottomed flask equipped with a magnetic stirring bar is charged with the precursor (1.34 g, 3.9 mmol), p-benzoquinone (649 mg, 6.0 mmol), and 45 mL of a MeOH/DMSO (10:1) solvent mixture.[9]
- The flask is fitted with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide. The apparatus is purged with carbon monoxide.[9]
- A solution of Pd(tfa)<sub>2</sub> (66.5 mg, 0.20 mmol) and ligand L1 (131 mg, 0.30 mmol) in 10 mL of MeOH/DMSO (10:1) is added dropwise to the stirred solution via a syringe at -10 °C.[9]
- The reaction mixture is stirred for 48 hours at -10 °C.[9]
- After 48 hours, the mixture is diluted with CH<sub>2</sub>Cl<sub>2</sub> (150 mL) and washed with 5% aqueous NaOH (100 mL).[9]
- The organic layer is dried over MgSO<sub>4</sub> and then concentrated under reduced pressure.[9]
- The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate (6:1) mixture. This affords **YK11** (1.26 g, 74% yield) as a mixture of diastereomers with a ratio of 12:1.[9]



• The major diastereomer (2a) can be further purified and isolated by flash chromatography and subsequent recrystallization from hexane/ethyl acetate to yield a single crystal of **YK11** (2a).[9]

## Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the improved synthesis of YK11.





Click to download full resolution via product page

Caption: Workflow for the improved synthesis of YK11.



## **Signaling Pathways**

**YK11**'s primary mechanisms of action involve partial agonism of the androgen receptor and inhibition of myostatin through the upregulation of follistatin.[1][2][4] It has also been shown to activate the Akt signaling pathway, which is a key regulator of osteoblast proliferation and differentiation.[10]

Androgen Receptor (AR) Partial Agonism

**YK11** binds to the androgen receptor and induces its translocation to the nucleus, where it can selectively modulate the expression of target genes.[4][7] However, it does not induce the N/C-terminal interaction required for full receptor activation, leading to its classification as a partial agonist.[1][7]



Click to download full resolution via product page

Caption: YK11's partial agonism of the androgen receptor.

Myostatin Inhibition Pathway

A key feature of **YK11** is its ability to increase the production of follistatin, an antagonist of myostatin.[1][4] By inhibiting myostatin, **YK11** effectively removes a brake on muscle growth, leading to its potent anabolic effects.[2][11]





Click to download full resolution via product page

Caption: **YK11**'s myostatin inhibition pathway via follistatin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. YK-11 Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11\_Chemicalbook [chemicalbook.com]
- 3. medisearch.io [medisearch.io]
- 4. guidechem.com [guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. GSRS [precision.fda.gov]
- 7. medkoo.com [medkoo.com]
- 8. YK-11 | C25H34O6 | CID 119058028 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11 | MDPI [mdpi.com]
- 10. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. swolverine.com [swolverine.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure and Synthesis of YK11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541510#chemical-structure-and-synthesis-of-yk11]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com